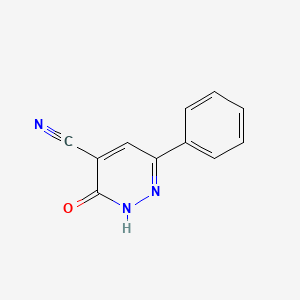

4-Cyano-6-phenyl-3(2H)-pyridazinone

概要

説明

4-Cyano-6-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H7N3O and its molecular weight is 197.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Activities

1. Analgesic and Anti-inflammatory Effects

Research has demonstrated that derivatives of 4-cyano-6-phenyl-3(2H)-pyridazinone exhibit notable analgesic and anti-inflammatory properties. For instance, compounds such as 2-substituted 4,5-dihalo-3(2H)-pyridazinones have shown potent analgesic activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects, particularly gastrointestinal issues . Additionally, studies indicate that certain derivatives possess selective COX-2 inhibitory activity, which is crucial for reducing inflammation without the ulcerogenic effects commonly associated with NSAIDs .

2. Cardiovascular Applications

The compound has also been investigated for its cardiotonic properties. Several studies highlight that this compound derivatives can enhance myocardial contractility and exhibit vasodilatory effects. For example, compounds like pimobendan, a benzimidazole-pyridazinone derivative, have shown promise in improving cardiac output in models of heart failure . These findings suggest that pyridazinone derivatives could be beneficial in treating various cardiovascular conditions.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves several chemical reactions, including cyanide addition and functionalization at different positions on the pyridazinone ring. Recent advancements in synthetic methodologies have led to the development of novel derivatives with enhanced biological activities .

Table 1: Summary of Synthesis Methods for Pyridazinone Derivatives

Case Studies

Case Study 1: Analgesic Activity Evaluation

A series of experiments were conducted to evaluate the analgesic efficacy of various pyridazinone derivatives using animal models. In these studies, compounds were administered to assess their effectiveness in reducing pain responses compared to standard analgesics like morphine. The results indicated that certain derivatives exhibited superior analgesic effects without significant side effects .

Case Study 2: Cardiovascular Impact Assessment

In a controlled study involving isolated cardiac tissues, several pyridazinone derivatives were tested for their cardiotonic effects. The results showed that specific compounds increased contractility and improved hemodynamic parameters significantly compared to controls . This suggests potential applications in treating heart failure and related disorders.

化学反応の分析

Nucleophilic Substitution Reactions

The cyano group at position 4 is a key reactive site, enabling nucleophilic displacement under basic or acidic conditions. For example, reaction with hydrazine hydrate can lead to substitution of the cyano group, forming hydrazine derivatives. This reactivity is attributed to the electron-deficient nature of the cyano group, which acts as a good leaving group in nucleophilic aromatic substitution.

Condensation and Cyclization Reactions

The compound participates in condensation reactions with carbonyl compounds (e.g., ketones or aldehydes) to form cyclized intermediates. A representative example involves the reaction of 4-cyano-6-phenyl-3(2H)-pyridazinone with indole derivatives, leading to fused indolyl-pyridazinone structures via cyclocondensation . The mechanism typically involves:

-

Formation of alkylidene intermediates (e.g., from condensation of substituted butanoic acids with hydrazine derivatives).

-

Elimination of water molecules to generate the pyridazinone core .

Key Reaction Conditions (from ):

| Reagent | Reaction Medium | Product Type |

|---|---|---|

| Hydrazine hydrate | Dry benzene | Pyridazinone derivatives |

| Phenyl hydrazine | Dry benzene | Phenyl-substituted derivatives |

Amination Reactions

Amination of 3(2H)-pyridazinones occurs via reaction with hydrazine hydrate under reflux conditions. For example, the reaction of 6-(4-substituted phenyl)-3(2H)-pyridazinones with hydrazine hydrate yields 4-amino derivatives . The regioselectivity of amination is influenced by substituents at the 4-position, which can direct nucleophilic attack .

Reaction Data (adapted from ):

| Starting Material | Reaction Conditions | Product Yield (%) |

|---|---|---|

| 6-(4-Hydroxyphenyl)-3(2H)-pyridazinone | Hydrazine hydrate, reflux | 37% |

| 6-(4-Aminophenyl)-3(2H)-pyridazinone | Hydrazine hydrate, reflux | 76% |

Electrophilic Substitution and Functional Group Transformations

The compound undergoes electrophilic substitution at reactive positions, facilitated by the pyridazinone ring’s electron-deficient nature. For instance:

-

Chlorination : Reaction with POCl₃ converts hydroxyl groups into chloro derivatives, as observed in the formation of 6-chloropyridazine .

-

Hydrolysis : Strong acidic or basic conditions can lead to hydrolysis of the cyano group, forming carboxylic acid derivatives.

Comparative Analysis of Reaction Conditions

The efficiency of substitution and cyclization reactions depends critically on reaction conditions such as temperature, solvent, and catalysts. For example:

-

Nucleophilic substitution requires polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH).

-

Condensation reactions are optimized using anhydrous solvents (e.g., benzene) and catalysts like acetic anhydride .

Physical Properties of Derivatives (from ):

| Compound No. | Melting Point (°C) | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1 | 215–217 | C₁₈H₁₂O₃ | 276.29 |

| 2 | – | C₁₉H₁₄NO₃ | 318.32 |

Biological Activity Correlation

While not directly chemical reactivity, the structural modifications from these reactions influence biological activity. For instance, substitution at the 4-position enhances antiplatelet effects, as observed in 4,5-disubstituted derivatives .

特性

IUPAC Name |

6-oxo-3-phenyl-1H-pyridazine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-6-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYOZBWIZLLHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。